molecular formula C6H13NO2 B158233 4-Amino-2,2-dimethylbutanoic acid CAS No. 138146-22-2

4-Amino-2,2-dimethylbutanoic acid

Cat. No. B158233
M. Wt: 131.17 g/mol
InChI Key: SBEOMMHBZTWQLR-UHFFFAOYSA-N
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Description

4-Amino-2,2-dimethylbutanoic acid is a derivative of valine, a non-essential amino acid. It has the molecular formula C6H13NO2 and a molecular weight of 131.17 .


Synthesis Analysis

The synthesis of 4-Amino-2,2-dimethylbutanoic acid has been reported in the Journal of Organic Chemistry . The synthesis involves oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation .


Molecular Structure Analysis

The molecular structure of 4-Amino-2,2-dimethylbutanoic acid consists of a carboxylic acid group, an amino group, and a butanoic acid backbone with two methyl groups attached to the second carbon .


Chemical Reactions Analysis

A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid support . The CAN promoted oxidative debenzylation of the tertiary N-benzylamine moiety, followed by concomitant cyclisation and release of alcohols and amines .

Scientific Research Applications

Application 1: Use in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a linker in solid phase synthesis . A linker is a molecule that connects the compound of interest to the solid phase, allowing for easy separation of the compound from the reaction mixture.
  • Methods of Application or Experimental Procedures : The compound is used as a linker in an oxidatively-activated safety catch system for reaction monitoring and optimization on solid support . The oxidative debenzylation of the tertiary N-benzylamine moiety is promoted by ceric ammonium nitrate (CAN), followed by concomitant cyclisation and release of alcohols and amines .
  • Results or Outcomes : This linker system has been applied to the solid phase synthesis of a collection of phenol derivatives, and to the demonstration of the attachment and release of a chiral auxiliary from a solid support .

Application 2: Use as a Building Block in Chemical Synthesis

  • Specific Scientific Field : Chemical Synthesis
  • Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a building block in chemical synthesis . Building blocks are simple compounds that are used to create more complex molecules in chemical reactions.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, “4-Amino-2,2-dimethylbutanoic acid” would be combined with other reagents under specific conditions to form the desired product .
  • Results or Outcomes : The results or outcomes would also depend on the particular synthesis being performed. In general, the use of “4-Amino-2,2-dimethylbutanoic acid” as a building block can enable the synthesis of a wide variety of complex molecules .

Application 3: Use as a Chemical Reagent

  • Specific Scientific Field : Chemical Synthesis
  • Summary of the Application : “4-Amino-2,2-dimethylbutanoic acid” is used as a chemical reagent . A reagent is a substance or compound added to a system to cause a chemical reaction or test if a reaction occurs.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular reaction being performed. Typically, “4-Amino-2,2-dimethylbutanoic acid” would be combined with other reagents under specific conditions to cause the desired reaction .
  • Results or Outcomes : The results or outcomes would also depend on the particular reaction being performed. In general, the use of “4-Amino-2,2-dimethylbutanoic acid” as a reagent can enable a wide variety of chemical reactions .

properties

IUPAC Name

4-amino-2,2-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEOMMHBZTWQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363588
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,2-dimethylbutanoic acid

CAS RN

138146-22-2
Record name 4-amino-2,2-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Chebib, RJ Vandenberg… - British journal of …, 1997 - Wiley Online Library
1 γ‐Aminobutyric acid (GABA) and trans‐4‐aminocrotonic acid (TACA) have been shown to activate GABA C receptors. In this study, a range of C2, C3, C4 and N‐substituted GABA and …
Number of citations: 38 bpspubs.onlinelibrary.wiley.com
F Scheinmann, AV Stachulski - Journal of chemical research …, 1993 - pascal-francis.inist.fr
Convenient synthesis of a novel γ-aminobutyric acid analogue: 4-amino-2,2-dimethylbutanoic acid CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 4 pascal-francis.inist.fr
S Debnath, S Ghosh, G Pandit, P Satpati… - The Journal of …, 2021 - ACS Publications
The effect of insertion of three geminally dimethyl substituted γ amino acid residues [γ 2,2 (4-amino-2,2-dimethylbutanoic acid), γ 3,3 (4-amino-3,3-dimethylbutanoic acid), and γ 4,4 (4-…
Number of citations: 7 pubs.acs.org
SG Davies, DAB Mortimer, AW Mulvaney… - Organic & …, 2008 - pubs.rsc.org
A N-benzyl-4-amino-2,2-dimethylbutanoic acid-based system has been developed as a new oxidatively activated safety catch linker for reaction monitoring and optimisation on solid …
Number of citations: 18 pubs.rsc.org
N Murugesan, JE Tellew, Z Gu, BL Kunst… - Journal of medicinal …, 2002 - ACS Publications
The ET A receptor antagonist (2) (N-(3,4-dimethyl-5-isoxazolyl)-4‘-(2-oxazolyl)-[1,1‘-biphenyl]-2-sulfonamide, BMS-193884) shares the same biphenyl core as a large number of AT 1 …
Number of citations: 77 pubs.acs.org
N Murugesan, Z Gu, S Spergel, M Young… - Journal of medicinal …, 2003 - ACS Publications
We have previously disclosed the selective ET A receptor antagonist N-(3,4-dimethyl-5-isoxazolyl)-4‘-(2-oxazolyl)[1,1‘-biphenyl]-2-sulfonamide (1, BMS-193884) as a clinical …
Number of citations: 67 pubs.acs.org

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